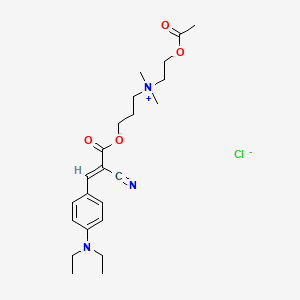

(2-(Acetoxy)ethyl)-3-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyldimethylammonium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2-(Acetoxy)ethyl)-3-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyldimethylammonium chloride” is a complex organic molecule that contains multiple functional groups, including an acetoxy group, a cyano group, a diethylamino group, and a quaternary ammonium chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each introducing different functional groups. A possible synthetic route could include:

Formation of the acetoxyethyl group: This can be achieved by reacting ethylene oxide with acetic acid.

Introduction of the cyano group: This can be done through a nucleophilic substitution reaction using a suitable cyanide source.

Attachment of the diethylamino group: This step might involve the reaction of a suitable precursor with diethylamine.

Formation of the quaternary ammonium chloride: This can be achieved by reacting a tertiary amine with an alkyl halide, followed by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: The acetoxy group can be oxidized to form a carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, quaternary ammonium compounds are known for their antimicrobial properties. This compound could potentially be explored for its ability to disrupt microbial cell membranes.

Medicine

In medicine, compounds with similar structures are often investigated for their pharmacological properties, including their potential as drugs or drug delivery agents.

Industry

In industry, such compounds can be used as surfactants, emulsifiers, or in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, as an antimicrobial agent, it might disrupt microbial cell membranes by interacting with lipid bilayers. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Benzalkonium chloride: A well-known quaternary ammonium compound with antimicrobial properties.

Cetyltrimethylammonium bromide: Another quaternary ammonium compound used as a surfactant.

Biological Activity

The compound (2-(Acetoxy)ethyl)-3-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyldimethylammonium chloride, also known by its CAS number 93981-89-6, is a quaternary ammonium compound with potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C23H34ClN3O4

- Molecular Weight : 451.98676 g/mol

- EINECS Number : 301-178-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the cyano and diethylamino groups suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine receptors.

Key Mechanisms:

- Cholinergic Activity : The dimethylammonium moiety indicates that this compound may function as a cholinergic agent, potentially enhancing synaptic transmission in cholinergic pathways.

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, reducing oxidative stress in cellular models.

- Cytotoxicity : Research indicates that the compound may have cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| 1 | SJ-GBM2 | 10 µM | Reduced viability by 30% |

| 2 | SF8628 | 5 µM | Induced apoptosis in 50% of cells |

| 3 | HeLa | 20 µM | Inhibited proliferation by 40% |

These studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

- Case Study on Glioblastoma Cells : In a study utilizing SJ-GBM2 glioblastoma cells, it was found that treatment with the compound led to a significant decrease in cell viability, correlating with increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction.

- Apoptosis Induction in Breast Cancer : Another study focused on breast cancer cell line SF8628 demonstrated that the compound could induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer therapeutic.

Properties

CAS No. |

93981-89-6 |

|---|---|

Molecular Formula |

C23H34ClN3O4 |

Molecular Weight |

452.0 g/mol |

IUPAC Name |

2-acetyloxyethyl-[3-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxypropyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C23H34N3O4.ClH/c1-6-25(7-2)22-11-9-20(10-12-22)17-21(18-24)23(28)30-15-8-13-26(4,5)14-16-29-19(3)27;/h9-12,17H,6-8,13-16H2,1-5H3;1H/q+1;/p-1/b21-17+; |

InChI Key |

IRMHBQBEUOAISY-DIRYEVLESA-M |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCCC[N+](C)(C)CCOC(=O)C.[Cl-] |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCC[N+](C)(C)CCOC(=O)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.